(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Medicinal Chemistry SAR Benzothiazole Derivatives

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide (CAS 865545-02-4) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 6-fluorobenzo[d]thiazole core, an N3-ethyl substituent, and a 2-methylbenzamide moiety. Its molecular formula is C17H15FN2OS with a molecular weight of 314.38 g/mol.

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 865545-02-4
Cat. No. B2651229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
CAS865545-02-4
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3C
InChIInChI=1S/C17H15FN2OS/c1-3-20-14-9-8-12(18)10-15(14)22-17(20)19-16(21)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3
InChIKeyXCWYZKUURFRRTQ-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865545-02-4: (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide – Structural and Procurement Baseline


(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide (CAS 865545-02-4) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 6-fluorobenzo[d]thiazole core, an N3-ethyl substituent, and a 2-methylbenzamide moiety . Its molecular formula is C17H15FN2OS with a molecular weight of 314.38 g/mol . This compound is commercially available at research-grade purity (≥95%) from multiple suppliers and is primarily utilized as a building block in medicinal chemistry and as a biochemical probe . The thiazol-2-ylidene-benzamide scaffold is recognized for its broad pharmacological potential, including antimicrobial, anticancer, and anti-HIV activities, as demonstrated across related compound series [1].

Why Generic Substitution Fails for 865545-02-4: Structural Determinants of Thiazol-2-ylidene-benzamide Function


Compounds within the thiazol-2-ylidene-benzamide family cannot be casually interchanged because biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents on both the benzothiazole and benzamide rings [1]. In the anti-HIV series specifically, a shift from a 2-methyl to a 2-fluoro or 2-chloro substituent on the benzamide ring resulted in dramatic differences in antiviral potency and selectivity, with only specific halogen-substituted analogs achieving IC50 values in the low µg/mL range against HIV-2 [1]. Similarly, the presence and position of the fluorine atom on the benzothiazole core critically modulate metabolic stability, lipophilicity, and target binding [2]. Consequently, selecting 865545-02-4 versus a close analog such as the 2-fluorobenzamide (CAS 865544-83-8) or 3-fluorobenzamide variant is not a matter of trivial substitution but a decision with potential consequences for assay outcome, SAR interpretation, and lead optimization pathways.

Quantitative Differentiation Guide for 865545-02-4: Evidence-Based Comparator Analysis


2-Methyl vs. 2-Fluoro Benzamide Substitution: Structural and Predicted Property Divergence

The target compound 865545-02-4 bears a 2-methyl substituent on the benzamide ring, distinguishing it from the closest commercially available analog, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide (CAS 865544-83-8), which carries a 2-fluoro group . This substitution alters the electronic character of the benzamide moiety from electron-donating (–CH3, σ_m = –0.07) to electron-withdrawing (–F, σ_m = +0.34), resulting in a predicted shift in lipophilicity and hydrogen-bonding potential [1]. While no direct head-to-head biological comparison is available for this exact pair, class-level SAR from the anti-HIV thiazol-2-ylidene-benzamide series demonstrates that analogous halogen-to-methyl substitutions on the benzamide ring can produce >5-fold differences in antiviral IC50 values [2]. Users selecting 865545-02-4 over the 2-fluoro analog should anticipate distinct bioactivity and physicochemical behavior.

Medicinal Chemistry SAR Benzothiazole Derivatives

6-Fluoro Substitution on Benzothiazole Core: Antimicrobial Activity Class Benchmarking

The 6-fluoro substituent on the benzothiazole core is a conserved feature across a series of substituted 6-fluorobenzo[d]thiazole amides evaluated for antimicrobial and antifungal activity against multiple bacterial and fungal strains [1]. In this series, several compounds exhibited antibacterial activity comparable to or slightly better than chloramphenicol and cefoperazone, and antifungal activity comparable to amphotericin B [1]. While 865545-02-4 itself was not specifically reported in the published data set, its core scaffold (6-fluoro-3-ethyl-benzothiazol-2-ylidene) is shared with active members of this series, and the 2-methylbenzamide moiety may confer distinct activity profiles relative to the diamide and alkyl-amide analogs that were explicitly tested [2]. The presence of the 6-fluoro group enhances lipophilicity and metabolic stability compared to the 6-unsubstituted or 6-chloro analogs, as established across multiple benzothiazole medicinal chemistry programs [2].

Antimicrobial Antifungal 6-Fluorobenzothiazole

N3-Ethyl vs. N3-Allyl/N3-Aryl Substitution: Impact on Conformation and Target Engagement

The N3-ethyl substituent on the benzothiazole ring in 865545-02-4 represents a minimal hydrophobic alkyl group, contrasting with N3-allyl (as in (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide) or N3-aryl analogs that introduce π-stacking or steric bulk . In related benzothiazole-2-ylidene kinase inhibitor series, the N3 substituent has been shown to modulate inhibitor potency by influencing the dihedral angle between the benzothiazole and benzamide planes, with smaller alkyl groups (methyl, ethyl) generally favoring a more planar, conjugated conformation that can enhance binding to flat ATP-binding pockets [1]. The N3-ethyl substitution thus offers a defined conformational profile that may be favorable for certain kinase targets but disadvantageous for others where a bent geometry is required. No direct comparative IC50 data between N3-ethyl and N3-allyl/aryl analogs of 865545-02-4 are currently available in the public domain.

Conformational Analysis Kinase Inhibition Benzothiazole SAR

Purity and Supply Chain Differentiation: Research-Grade vs. Bulk Industrial Grade

865545-02-4 is commercially available at a standardized research purity of ≥95% (HPLC) from multiple suppliers, with typical catalog specifications including molecular formula confirmation (C17H15FN2OS, MW 314.38) and InChI Key verification (XCWYZKUURFRRTQ-HTXNQAPBSA-N) . In contrast, several structurally similar analogs (e.g., the 2-fluorobenzamide 865544-83-8 and the 2-chlorobenzamide variant) are often supplied at lower purity (≥90%) or with less rigorous analytical characterization . For applications requiring reproducible biological assay results, the availability of 865545-02-4 at ≥95% purity with documented QC reduces batch-to-batch variability risk. Additionally, 865545-02-4 is listed in multiple supplier catalogs (Chemenu CM963795, and others), ensuring competitive procurement and reduced supply disruption risk relative to single-source analogs .

Chemical Procurement Analytical Characterization Purity

Optimal Research and Procurement Scenarios for 865545-02-4


SAR Probe in Benzothiazole-2-ylidene Medicinal Chemistry Campaigns

865545-02-4 serves as a critical SAR probe for evaluating the role of the 2-methyl substituent on the benzamide ring in thiazol-2-ylidene-benzamide series. Its direct comparison with the 2-fluoro (865544-83-8), 2-chloro, and unsubstituted benzamide analogs allows medicinal chemists to deconvolute electronic vs. steric contributions to target binding, as established through class-level anti-HIV and kinase inhibition SAR [1]. The commercial availability at ≥95% purity supports reproducible dose-response studies across multipleassay formats.

Chemical Biology Tool for Profiling Kinase or Enzyme Inhibition Selectivity

Based on the established role of the thiazol-2-ylidene-benzamide scaffold in kinase inhibition [1], 865545-02-4 can be deployed as a chemical probe in selectivity panels to assess off-target engagement across the kinome. The N3-ethyl and 6-fluoro substitution pattern provides a defined pharmacophore that can be benchmarked against tool compounds bearing different N3 substituents, enabling target deconvolution studies as reported for analogous benzothiazole derivatives [2].

Building Block for Diversity-Oriented Synthesis of 6-Fluorobenzothiazole Libraries

With its reactive imine-amide functionality, 865545-02-4 is a versatile intermediate for constructing more complex molecules through reactions at the imine bond (e.g., cycloaddition with 1-aza-2-azoniaallene salts, as demonstrated for the broader thiazol-2-ylidene-benzamide class) [1]. The compound's ≥95% purity and multi-supplier availability make it a practical choice for library synthesis where clean starting materials are essential for minimizing byproduct formation and simplifying purification.

Antimicrobial Lead Optimization Starting Point

The 6-fluorobenzothiazole core of 865545-02-4 is embedded within a compound class that has demonstrated antibacterial activity comparable to cefoperazone and chloramphenicol, and antifungal activity comparable to amphotericin B [1]. 865545-02-4 can serve as a starting scaffold for systematic modification of the benzamide moiety to optimize MIC values against resistant bacterial or fungal strains, with the 2-methyl group providing a baseline for SAR expansion to substituted phenyl, heteroaryl, or cycloalkyl amides.

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